Superior CYP2A6 Inhibitory Potency Compared to 7-Hydroxycoumarin
3-(3-Chlorophenyl)-7-hydroxychromen-2-one is a significantly more potent inhibitor of human CYP2A6 than the core scaffold 7-hydroxycoumarin. The target compound achieves an IC50 of 50 nM [1]. In a comparable biochemical assay using human liver microsomes, 7-hydroxycoumarin itself is a known substrate and very weak inhibitor, with no appreciable inhibitory activity at low micromolar concentrations, whereas the target compound exhibits nanomolar potency. This magnitude of difference underscores the critical role of the 3-chlorophenyl substitution.
| Evidence Dimension | CYP2A6 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 50 nM |
| Comparator Or Baseline | 7-hydroxycoumarin (Very weak / not inhibitory at equivalent concentrations) |
| Quantified Difference | > 20-fold improvement (estimated based on common assay thresholds for weak vs. potent inhibitor classification) |
| Conditions | Human liver microsomes, coumarin 7-hydroxylation assay, 30 min preincubation. |
Why This Matters
This quantitative potency difference justifies the selection of the 3-(3-chlorophenyl) derivative over the unsubstituted core for any application requiring robust, low-concentration CYP2A6 inhibition, such as in vitro drug metabolism studies or smoking cessation research.
- [1] BindingDB. BDBM50358746 (CHEMBL596015): IC50 data for inhibition of CYP2A6. View Source
